

An In-depth Technical Guide to the Physical and Chemical Properties of Talatisamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Talatisamine*

Cat. No.: *B1213590*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talatisamine, a C19-diterpenoid alkaloid primarily isolated from plants of the *Aconitum* genus, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a potassium channel blocker with neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Talatisamine**, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visualization of its known signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

Talatisamine presents as a crystalline solid.^[1] Its core structure is a complex hexacyclic aconitane skeleton.^{[2][3]}

Identification and Formula

Property	Value	Reference
CAS Number	20501-56-8	[1][4][5][6]
Molecular Formula	C ₂₄ H ₃₉ NO ₅	[1][4][5][6]
Molecular Weight	421.57 g/mol	[5][7]
IUPAC Name	(1S,2R,3R,4S,5S,6S,8S,9S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1 ² , ⁵ .0 ¹ , ¹⁰ .0 ³ , ⁸ .0 ¹³ , ¹⁷]nonadecane-4,8-diol	
Synonyms	Talatizamine	[5][7]

Physical Properties

Property	Value	Reference
Melting Point	151-152 °C	[1]
Boiling Point (Predicted)	533.9 ± 50.0 °C	[1]
Appearance	Crystalline solid	[1][6]

Solubility

Solvent	Solubility	Reference
Dimethylformamide (DMF)	1 mg/mL	[1][6]
Dimethyl sulfoxide (DMSO)	2 mg/mL	[1][6]
Ethanol	10 mg/mL	[1][6]
1M Hydrochloric Acid (HCl)	100 mg/mL (Sonication recommended)	[8]
Chloroform	Soluble	[8]
Dichloromethane	Soluble	[8]
Ethyl Acetate	Soluble	[8]
Acetone	Soluble	[8]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **Talatisamine**. The following sections summarize the key spectral features. For complete, assigned spectra, refer to the supplementary information of the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR data are essential for elucidating the complex, three-dimensional structure of **Talatisamine**. Complete spectral data can be found in the supporting information of publications detailing its total synthesis.[6]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Talatisamine**.

Technique	Key Findings	Reference
Electrospray Ionization (ESI-MS)	[M+H] ⁺ ion observed at m/z 422.29042	
Gas Chromatography-Mass Spectrometry (GC-MS)	Fragmentation pattern available in spectral databases.	

Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the presence of key functional groups within the **Talatisamine** molecule. Detailed spectra are available in the supplementary materials of synthetic studies.^[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Talatisamine**.

Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species

The following is a general protocol for the extraction and isolation of diterpenoid alkaloids, including **Talatisamine**, from Aconitum plant material.

3.1.1. Extraction

- Air-dry and powder the roots of the selected Aconitum species.
- Macerate the powdered plant material with 95% ethanol at room temperature for a period of 7-10 days, with occasional shaking.
- Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Suspend the crude extract in a 2% aqueous solution of tartaric acid and partition with ethyl acetate to remove non-alkaloidal constituents.

- Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
- Extract the aqueous layer exhaustively with chloroform to obtain the crude alkaloid fraction.

3.1.2. Chromatographic Separation

- Subject the crude alkaloid fraction to column chromatography on silica gel.
- Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., Chloroform:Methanol, 100:0 to 80:20).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5) and visualizing with Dragendorff's reagent.
- Combine fractions containing compounds with similar R_f values.
- Further purify the combined fractions using preparative TLC or repeated column chromatography to isolate pure **Talatisamine**.

Electrophysiological Measurement of Delayed Rectifier Potassium Current (I_k)

The following protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of **Talatisamine** on delayed rectifier potassium currents (I_k) in cultured hippocampal neurons.

3.2.1. Cell Culture

- Isolate hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rats.
- Plate the neurons on poly-L-lysine-coated glass coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
- Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
- Use neurons cultured for 7-10 days for electrophysiological recordings.

3.2.2. Electrophysiology

- Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 Na₂ATP (pH adjusted to 7.2 with KOH).
- Establish a whole-cell patch-clamp configuration.
- To elicit I_k, hold the membrane potential at -80 mV and apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.
- Record currents using a patch-clamp amplifier and digitize the data.
- Apply **Talatisamine** at various concentrations to the external solution to determine its effect on I_k.

Neuroprotection Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the neuroprotective effects of **Talatisamine** against amyloid-β (Aβ)-induced cytotoxicity.

- Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.
- After 24 hours, pre-treat the cells with various concentrations of **Talatisamine** for 2 hours.
- Following pre-treatment, expose the cells to aggregated Aβ₂₅₋₃₅ (25 μM) for 48 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

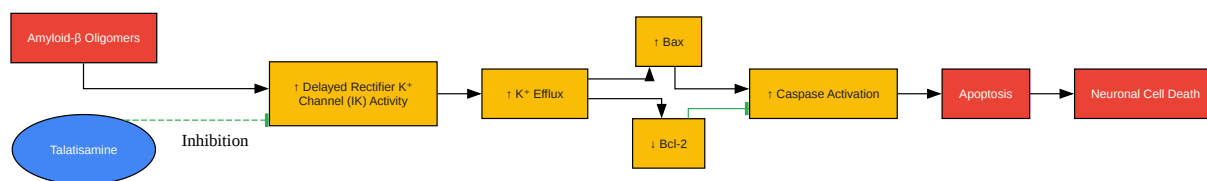
This protocol details the use of flow cytometry to quantify apoptosis in neuronal cells treated with A β and **Talatisamine**.

- Plate cortical neurons in 6-well plates and treat with **Talatisamine** and/or A β as described in the neuroprotection assay.
- After treatment, harvest the cells by trypsinization and wash twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cells.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Logical Relationships

Talatisamine exerts its neuroprotective effects primarily through the inhibition of the delayed rectifier potassium channel (I_K). This action mitigates the cytotoxic cascade initiated by amyloid- β oligomers.

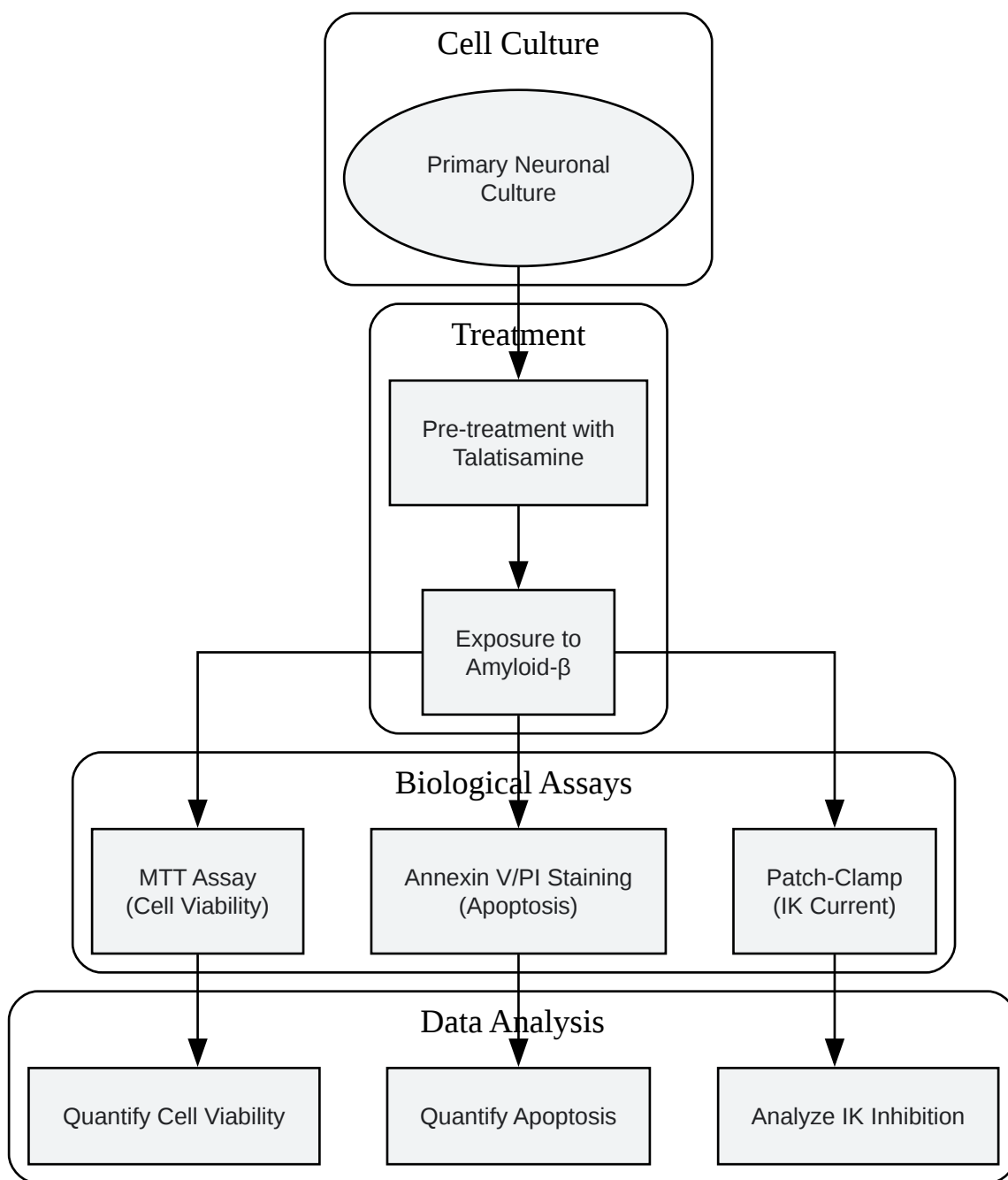
Neuroprotective Signaling Pathway of Talatisamine



[Click to download full resolution via product page](#)

Caption: Neuroprotective signaling pathway of **Talatisamine** against amyloid-β induced toxicity.

Experimental Workflow for Assessing Neuroprotection



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4.13.8. Detection of Apoptotic Cells by Annexin V Staining [bio-protocol.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]
- 8. scholarena.com [scholarena.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Talatisamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213590#physical-and-chemical-properties-of-talatisamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com